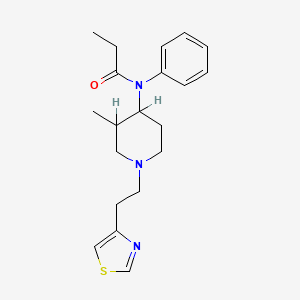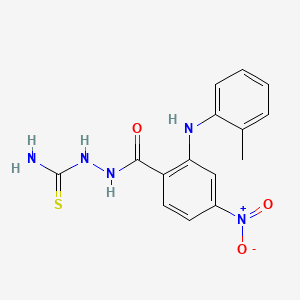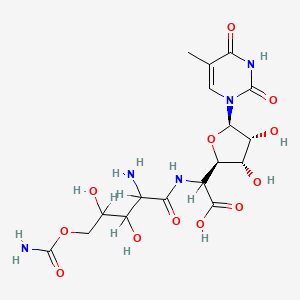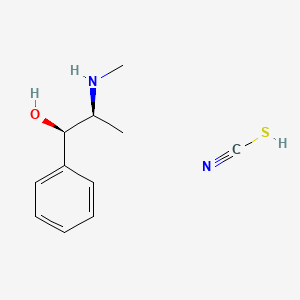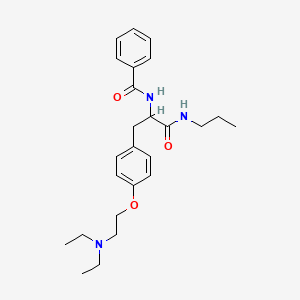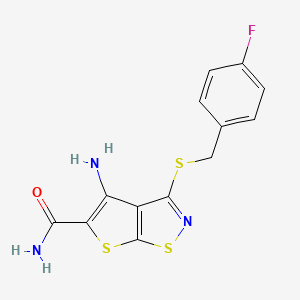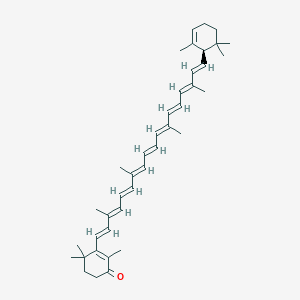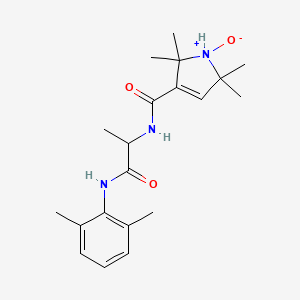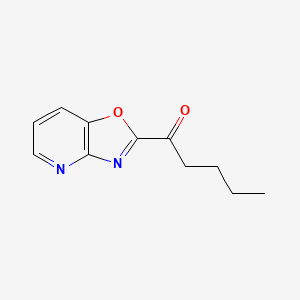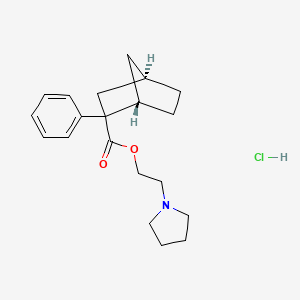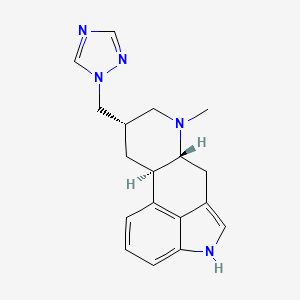
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The process may start with the formation of the ergoline core, followed by the introduction of the triazole moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding ergoline derivatives.
Biology
In biology, this compound may be used to study receptor interactions and signal transduction pathways due to its potential binding affinity to various biological targets.
Medicine
In medicine, ergoline derivatives are known for their therapeutic effects, including treatment of migraines, Parkinson’s disease, and other neurological conditions. This compound may have similar applications.
Industry
In the industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline likely involves interaction with specific molecular targets such as receptors or enzymes. The triazole moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is unique due to the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.
Eigenschaften
CAS-Nummer |
115178-30-8 |
|---|---|
Molekularformel |
C18H21N5 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(6aR,9S,10aR)-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H21N5/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3/t12-,15+,17+/m0/s1 |
InChI-Schlüssel |
AIBHLZVVPXCTKY-XGWLTEMNSA-N |
Isomerische SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



